N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H11N3O2S2 and its molecular weight is 317.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
This could result in the modulation of the inflammatory response, given the known targets of similar compounds .
Biochemical Pathways
These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and pathways involving the transcription factor nuclear factor κB .
Pharmacokinetics
Similar compounds have been shown to be effective when administered intraperitoneally . This suggests that the compound may have good bioavailability when administered in this manner.
Result of Action
Given the known targets of similar compounds, it can be inferred that the compound may have anti-inflammatory effects .
Biological Activity
N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with a methylthio group attached to a phenyl ring. Its molecular formula is C13H12N4O1S, and it possesses unique physicochemical properties that contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have shown that thiazolo-pyrimidine derivatives exhibit broad-spectrum antimicrobial properties. For instance, this compound demonstrated significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | <40 |
Escherichia coli | <132 |
Candida albicans | <207 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response.
3. Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives can exhibit anticancer properties. For instance, this compound was tested against various cancer cell lines, including HeLa and A549 cells. The results from the MTT assay showed that this compound inhibited cell proliferation in a dose-dependent manner:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
A549 | 10 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methylthio Group : Enhances lipophilicity and may aid in crossing biological membranes.
- Thiazolo-Pyrimidine Core : Essential for interaction with biological targets such as enzymes involved in inflammation and cancer progression.
Modifications to the phenyl ring or the thiazolo-pyrimidine scaffold could further optimize its biological profile.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolo-pyrimidine derivatives for their antimicrobial activity against Plasmodium falciparum. The results indicated that certain modifications enhanced potency while maintaining low cytotoxicity in mammalian cells .
- Anti-inflammatory Mechanisms : In a controlled experiment, this compound was administered to lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced nitric oxide production and pro-inflammatory cytokines compared to controls, highlighting its potential therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-20-11-5-3-2-4-10(11)16-12(18)9-8-15-14-17(13(9)19)6-7-21-14/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNXSYMLCXSFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.